N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydrazone linkage. For instance, the reaction between 2-hydroxybenzaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Corresponding oxo derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It can also interact with cellular enzymes and proteins, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide .
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide .
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is unique due to the presence of the 2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure
The compound can be represented by the molecular formula , with a molecular weight of approximately 290.33 g/mol. The structure features a hydrazone linkage and a pyrazole moiety, which are crucial for its biological properties.
Synthesis
The synthesis typically involves the condensation reaction between 2-hydroxybenzaldehyde and hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various methods have been explored to optimize yield and purity, including refluxing in ethanol or other solvents.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that related hydrazone derivatives possess IC50 values as low as 5 μM against HL-60 human promyelocytic leukemia cells . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HL-60 | ≤ 5 | Apoptosis induction |
Related Hydrazone | MCF7 | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal effectiveness against Gram-positive bacteria, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of similar hydrazones on HL-60 cells, demonstrating significant cell death at low concentrations. This suggests a promising therapeutic avenue for leukemia treatment.
- Antimicrobial Testing : In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Disrupts normal cell cycle progression.
- Antimicrobial Action : Alters membrane integrity or inhibits essential bacterial enzymes.
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-11(14(21)18-16-9)6-7-13(20)17-15-8-10-4-2-3-5-12(10)19/h2-5,8,11,19H,6-7H2,1H3,(H,17,20)(H,18,21)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIKPVZIODDPED-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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